Dimethyl 5-fluoropyridine-2,3-dicarboxylate synthesis and properties
Dimethyl 5-fluoropyridine-2,3-dicarboxylate synthesis and properties
An In-depth Technical Guide to Dimethyl 5-fluoropyridine-2,3-dicarboxylate: Synthesis, Properties, and Applications
Authored by: A Senior Application Scientist
Foreword
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated building blocks offer a unique combination of electronic and steric properties that can profoundly influence the biological activity, metabolic stability, and physicochemical characteristics of a molecule. Among these valuable synthons, Dimethyl 5-fluoropyridine-2,3-dicarboxylate has emerged as a crucial intermediate for the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Spectroscopic Profile
Dimethyl 5-fluoropyridine-2,3-dicarboxylate is a polysubstituted pyridine derivative. The presence of a fluorine atom and two dimethyl ester groups on the pyridine ring imparts specific properties that are critical for its use in further chemical transformations.
Physical and Chemical Properties
A summary of the key physical and chemical properties of Dimethyl 5-fluoropyridine-2,3-dicarboxylate is presented in the table below.
| Property | Value | Source |
| CAS Number | 155702-14-0 | [1] |
| Molecular Formula | C₉H₈FNO₄ | Inferred from structure |
| Molecular Weight | 213.16 g/mol | Inferred from formula |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. |
Spectroscopic Characteristics
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the two methyl ester groups. The fluorine atom at the 5-position will cause splitting of the adjacent proton signals. The two methyl groups of the ester functionalities would likely appear as singlets in the region of δ 3.7-4.0 ppm. The aromatic protons would appear further downfield, with their coupling constants providing information about their relative positions.[2]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the nine carbon atoms in the molecule. The carbon atoms bonded to the electronegative fluorine, nitrogen, and oxygen atoms will be shifted downfield. The carbonyl carbons of the ester groups will appear at the lower end of the spectrum, typically in the range of 160-170 ppm.
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IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester groups (around 1700-1750 cm⁻¹). There will also be characteristic peaks for C-F, C-N, and C-O bond vibrations, as well as aromatic C-H stretching.
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MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy and carbonyl groups from the ester functionalities.
Synthesis of Dimethyl 5-fluoropyridine-2,3-dicarboxylate
The synthesis of Dimethyl 5-fluoropyridine-2,3-dicarboxylate is typically achieved through a multi-step process. A common and logical synthetic strategy involves the initial synthesis of the corresponding dicarboxylic acid, followed by esterification.
Synthetic Workflow Overview
The overall synthetic pathway can be visualized as a two-stage process, starting from a suitable fluorinated quinoline precursor.
Caption: General synthetic workflow for Dimethyl 5-fluoropyridine-2,3-dicarboxylate.
Step 1: Synthesis of 5-Fluoropyridine-2,3-dicarboxylic acid
The precursor, 5-Fluoropyridine-2,3-dicarboxylic acid (CAS No: 1479-96-5), is a valuable intermediate in its own right, with applications in the pharmaceutical and agrochemical industries.[3] A plausible method for its preparation is the oxidation of 3-fluoroquinoline.[4]
Experimental Protocol: Oxidation of 3-Fluoroquinoline
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
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Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
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Reagents: Charge the flask with 3-fluoroquinoline and a suitable oxidizing agent. A common method for the oxidation of quinolines to pyridine-dicarboxylic acids involves the use of potassium permanganate or ozone.[4]
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Reaction Conditions: The reaction is typically carried out in an aqueous medium or a suitable solvent system. The temperature and reaction time will depend on the chosen oxidizing agent and should be carefully controlled.
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Work-up and Isolation: After the reaction is complete, the mixture is worked up to remove the oxidant byproducts. This may involve filtration and acidification of the aqueous solution to precipitate the dicarboxylic acid.
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Purification: The crude 5-fluoropyridine-2,3-dicarboxylic acid can be purified by recrystallization from a suitable solvent to yield the pure product.
Causality Behind Experimental Choices:
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Choice of Starting Material: 3-Fluoroquinoline is a logical precursor as its oxidation cleaves the benzene ring, leaving the fluorinated pyridine ring intact with the desired carboxylic acid functionalities at the 2 and 3 positions.
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Oxidizing Agent: The choice of a strong oxidizing agent is necessary to break the aromaticity of the benzene portion of the quinoline ring. The specific conditions need to be carefully controlled to avoid over-oxidation and degradation of the desired product.
Step 2: Esterification to Dimethyl 5-fluoropyridine-2,3-dicarboxylate
The final step is the esterification of the synthesized 5-fluoropyridine-2,3-dicarboxylic acid to yield the target dimethyl ester. This is a standard Fischer esterification reaction.
Experimental Protocol: Fischer Esterification
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-fluoropyridine-2,3-dicarboxylic acid in an excess of anhydrous methanol.
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Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride (generated in situ from acetyl chloride).
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Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
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Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is then diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization to afford pure Dimethyl 5-fluoropyridine-2,3-dicarboxylate.
Causality Behind Experimental Choices:
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Excess Methanol: Using methanol as both the reactant and the solvent drives the equilibrium of the reversible esterification reaction towards the product side.
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Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Reactivity and Applications in Drug Development
The chemical reactivity of Dimethyl 5-fluoropyridine-2,3-dicarboxylate is dictated by its three key functional groups: the fluorinated pyridine ring and the two ester moieties.
Sources
- 1. diMethyl 5-fluoropyridine-2,3-dicarboxylate | 155702-14-0 [chemicalbook.com]
- 2. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 3. lookchem.com [lookchem.com]
- 4. US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google Patents [patents.google.com]
